N-benzyl-N-methylthiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMHZQWNSHYHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349944 | |
| Record name | N-Benzyl-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349404-48-4, 5245-93-2 | |
| Record name | N-Methyl-N-(phenylmethyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for N Benzyl N Methylthiophene 2 Carboxamide
Retrosynthetic Analysis of N-benzyl-N-methylthiophene-2-carboxamide
A retrosynthetic analysis of the target molecule, this compound, logically points to the disconnection of the robust amide bond. This primary disconnection reveals two key synthons: an electrophilic thiophene-2-carbonyl unit and a nucleophilic N-benzyl-N-methylamine moiety. These synthons correspond to readily available or easily preparable starting materials, namely a thiophene-2-carboxylic acid derivative and N-benzyl-N-methylamine. This straightforward disconnection forms the basis for the most common synthetic strategies. amazonaws.com
Classical Amide Bond Formation Strategies for this compound Synthesis
Traditional methods for amide bond formation remain highly relevant for the synthesis of this compound due to their reliability and well-established protocols.
Thiophene-2-carbonyl Chloride and Amine Coupling Approaches
One of the most direct and widely used methods is the acylation of N-benzyl-N-methylamine with thiophene-2-carbonyl chloride. bldpharm.comnih.gov This reaction, a classic example of nucleophilic acyl substitution, typically proceeds with high efficiency. The thiophene-2-carbonyl chloride, which can be prepared from thiophene-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride, is highly reactive. nih.govmdpi.com
The coupling reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Table 1: Typical Reaction Conditions for Thiophene-2-carbonyl Chloride and Amine Coupling
| Parameter | Condition | Purpose |
| Reactants | Thiophene-2-carbonyl chloride, N-benzyl-N-methylamine | Forms the amide bond |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a reaction medium |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct |
| Temperature | 0 °C to room temperature | Controls reaction rate |
This method is favored for its high yields and the relative ease of purification, where the main byproduct, the hydrochloride salt of the base, can often be removed by simple aqueous workup.
Carbodiimide-Mediated Coupling Reactions utilizing N-methylbenzylamine and Thiophene-2-carboxylic Acid
Carbodiimide-mediated coupling represents a milder alternative to the acid chloride method, avoiding the need to prepare the often-unstable acyl chloride. wikipedia.org This approach involves the direct coupling of thiophene-2-carboxylic acid with N-benzyl-N-methylamine using a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.comtcichemicals.com
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. wikipedia.orgpeptide.com A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can lower the yield. peptide.com To suppress this side reaction and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed. wikipedia.orgpeptide.com
Table 2: Reagents in Carbodiimide-Mediated Amidation
| Reagent | Function | Key Feature |
| Thiophene-2-carboxylic acid | Carboxyl group source | Starting material |
| N-benzyl-N-methylamine | Amine source | Starting material |
| EDC or DCC | Coupling agent | Activates the carboxylic acid |
| HOBt or NHS | Additive | Suppresses side reactions, minimizes racemization |
| Solvent | DCM, DMF | Reaction medium |
This method is particularly valuable when working with sensitive substrates due to its mild reaction conditions. The choice between DCC and EDC often depends on the desired workup procedure; the dicyclohexylurea byproduct of DCC is insoluble in most organic solvents and removed by filtration, while the urea (B33335) from EDC is water-soluble and removed by extraction. peptide.com
Emerging and Advanced Synthetic Techniques for this compound
In the quest for more efficient and environmentally benign synthetic methods, advanced techniques are being applied to amide bond formation.
Microwave-Assisted Amidation Protocols
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate amide bond formation. researchgate.netscholarsresearchlibrary.comresearchgate.net By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, often leading to significantly reduced reaction times—from hours to mere minutes—and improved yields compared to conventional heating. researchgate.netunito.it
For the synthesis of this compound, a mixture of thiophene-2-carboxylic acid, N-benzyl-N-methylamine, and a suitable coupling agent could be subjected to microwave irradiation. This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery. Research on related thiophene (B33073) carboxamides has demonstrated that microwave-assisted methods can provide higher yields in shorter times than conventional refluxing. nih.govresearchgate.net
Visible-Light-Induced Dehydrogenative Amidation Strategies
A cutting-edge and green approach to amide synthesis involves visible-light photoredox catalysis. rsc.orgrsc.org This methodology enables the direct coupling of carboxylic acids and amines through a deoxygenative or dehydrogenative process, avoiding the need for stoichiometric activating agents. rsc.orgresearchgate.net The reaction is typically initiated by a photocatalyst that, upon absorbing visible light, can facilitate the generation of the necessary reactive intermediates for amide bond formation. nih.gov
While a specific protocol for this compound using this method is not yet prominently documented, the general applicability for a wide range of carboxylic acids and amines has been established. rsc.orgresearchgate.net This includes substrates with various functional groups and heterocyclic motifs like thiophene. researchgate.net This strategy represents a promising future direction for the synthesis of this and related amides, offering a milder and more atom-economical route.
Trifluoroethanol-Mediated Amidation of Thiophene-2-carboxylate (B1233283) Ester Derivatives
A significant advancement in amide bond formation is the use of 2,2,2-trifluoroethanol (B45653) (TFE) to mediate the condensation of unactivated esters and amines. dntb.gov.uanih.govrsc.org This method provides a catalytic protocol for the synthesis of both secondary and tertiary amides, making it highly relevant for the production of this compound from a corresponding thiophene-2-carboxylate ester. dntb.gov.ua
The reaction proceeds by activating the ester substrate, facilitating nucleophilic attack by the amine. Research has demonstrated that TFE can effectively catalyze the amidation of a wide range of unactivated esters with various amines. rsc.org For challenging substrates, such as certain acyclic secondary amines, modified conditions have been developed to ensure high yields. nih.gov
Table 1: Key Features of Trifluoroethanol-Mediated Amidation
| Feature | Description | Reference |
|---|---|---|
| Catalyst/Mediator | 2,2,2-Trifluoroethanol (TFE) | dntb.gov.ua |
| Substrates | Unactivated esters and amines (secondary and tertiary amides) | nih.govrsc.org |
| Advantages | Catalytic, mild conditions, suitable for challenging substrates | nih.govresearchgate.net |
| Chiral Integrity | Retention of chiral integrity for chiral esters | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. While specific optimization studies for this compound are not extensively documented in the public domain, principles from related syntheses can be applied.
For instance, in the synthesis of secondary N-alkylbenzylamines, parameters such as the choice of base, solvent, reaction time, and stoichiometry of reactants were systematically varied to achieve optimal outcomes. researchgate.net A study on the synthesis of N-arylsulfonylimines also highlights the importance of screening additives, solvents, and temperature to improve product yield. researchgate.net In that case, the addition of pyridine as a base was found to be critical for the success of the oxidation reaction. researchgate.net
For the synthesis of this compound, a similar systematic approach would be employed. This would involve screening various solvents (e.g., DMF, DMSO, MeCN), bases (e.g., Cs₂CO₃, K₂CO₃, pyridine), reaction temperatures, and reaction times. The stoichiometry of the thiophene derivative and N-benzyl-N-methylamine would also be a key parameter to investigate.
Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound
| Parameter | Variations to be Tested | Desired Outcome |
|---|---|---|
| Solvent | DMF, DMSO, MeCN, Toluene | High conversion and yield |
| Base | Cs₂CO₃, K₂CO₃, Pyridine, Et₃N | Efficient reaction, minimal side products |
| Temperature (°C) | Room Temperature, 50, 80, 100 | Optimal reaction rate and selectivity |
| Time (h) | 1, 6, 12, 24 | Completion of reaction with minimal degradation |
| Reactant Ratio | 1:1, 1:1.2, 1.2:1 (Thiophene derivative:Amine) | Maximize conversion of limiting reagent |
This structured optimization process would lead to a robust and efficient protocol for the production of this compound.
Stereochemical Considerations in the Synthesis of this compound and its Chiral Analogues
While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing the benzyl (B1604629) group with an α-methylbenzyl group to form N-(α-methylbenzyl)-N-methylthiophene-2-carboxamide, introduces significant stereochemical considerations. The synthesis of such chiral analogues requires stereoselective methods to control the configuration of the new stereocenter.
A relevant study in this area involves the asymmetric synthesis of cyclopentane (B165970) β-aminodiesters using a homochiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide. mdpi.com In this work, the addition of the chiral lithium amide to a prochiral substrate proceeded with diastereoselectivity, leading to a mixture of diastereomeric products. mdpi.com The ratio of these diastereomers was determined by ¹H-NMR spectroscopy, and the absolute configuration of the major product was established. mdpi.com
Furthermore, the trifluoroethanol-mediated amidation method has been shown to proceed with excellent retention of stereochemistry when chiral esters are used. researchgate.net This is a critical factor if a chiral thiophene-2-carboxylate ester were to be used as a precursor.
In the context of synthesizing a chiral analogue of this compound, it would be imperative to:
Employ a chiral auxiliary or a chiral catalyst to induce asymmetry.
Develop methods to separate the resulting diastereomers or enantiomers.
Utilize analytical techniques, such as chiral chromatography and NMR spectroscopy with chiral shift reagents, to determine the stereochemical purity of the product.
The principles demonstrated in the synthesis of other chiral amine derivatives provide a solid framework for approaching the stereocontrolled synthesis of chiral analogues of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N Benzyl N Methylthiophene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For N-benzyl-N-methylthiophene-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships. A key feature of tertiary amides is the restricted rotation around the amide (C-N) bond, which often leads to the presence of two distinct rotational isomers (rotamers), typically referred to as E and Z forms, that are observable on the NMR timescale at room temperature. scielo.br This phenomenon results in the doubling of signals for the N-benzyl and N-methyl groups.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structure. The proton NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
Due to the likely presence of E/Z rotamers, the signals for the N-methyl and benzyl (B1604629) methylene (B1212753) protons are expected to appear as two distinct singlets each. The aromatic protons of the thiophene (B33073) and benzyl rings would also show separate, complex multiplets for each rotamer. The predicted chemical shifts are based on standard values for similar structural fragments. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com
Predicted ¹H NMR Spectral Data for this compound: This table presents predicted chemical shifts (δ) in ppm. The presence of rotamers may cause a doubling of signals for the N-methyl and N-benzyl groups.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene H5 | ~7.6 | Doublet (d) | 1H |
| Thiophene H3 | ~7.5 | Doublet (d) | 1H |
| Thiophene H4 | ~7.1 | Triplet (t) | 1H |
| Benzyl Ar-H | ~7.2-7.4 | Multiplet (m) | 5H |
| N-CH₂ (Benzyl) | ~4.8 (rotamer 1), ~4.6 (rotamer 2) | Singlet (s) | 2H |
Predicted ¹³C NMR Spectral Data for this compound: This table presents predicted chemical shifts (δ) in ppm. The presence of rotamers may cause a doubling of signals.
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C=O (Amide) | ~163 |
| Thiophene C2 | ~138 |
| Thiophene C5 | ~132 |
| Thiophene C3 | ~129 |
| Thiophene C4 | ~128 |
| Benzyl C-ipso | ~136 |
| Benzyl C-ortho/meta/para | ~127-129 |
| N-CH₂ (Benzyl) | ~53 (rotamer 1), ~50 (rotamer 2) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and within the benzyl ring's aromatic system. uni.lu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. chemicalbook.com It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the N-CH₃ proton signal to the N-CH₃ carbon signal.
Predicted Key HMBC Correlations:
| Proton Signal | Correlates to Carbon Signal (δ ppm) | Structural Link Confirmed |
|---|---|---|
| N-CH₃ | C=O, N-CH₂ | N-methyl group is attached to the amide nitrogen. |
| N-CH₂ | C=O, Benzyl C-ipso, Benzyl C-ortho | Benzyl group is attached to the amide nitrogen. |
The presence of rotamers can be confirmed, and the energy barrier for the restricted C-N bond rotation can be quantified using variable temperature (VT) NMR studies. scielo.br As the temperature of the NMR sample is increased, the rate of interconversion between the two rotamers also increases. This is observed in the spectrum as the two distinct signals for a given group (e.g., the N-methyl protons) broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single averaged signal at higher temperatures. rsc.org
The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature using the Eyring equation. This provides valuable quantitative data on the conformational flexibility of the amide bond, a critical parameter in understanding the molecule's dynamic behavior. spectrabase.com For tertiary amides of this type, these barriers are typically in the range of 15-20 kcal/mol. spectrabase.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₅NOS), HRMS would provide a measured mass that is very close to the calculated exact mass.
Calculated Molecular Mass:
| Formula | Type | Mass (Da) |
|---|---|---|
| C₁₄H₁₅NOS | Exact Mass | 245.0874 |
Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure. Upon ionization (e.g., by electron impact), the molecular ion will break apart into smaller, characteristic fragments. chemicalbook.comambeed.com
Predicted Major Fragments in Mass Spectrometry:
| m/z | Fragment Ion | Description |
|---|---|---|
| 245 | [C₁₄H₁₅NOS]⁺ | Molecular Ion (M⁺) |
| 154 | [C₇H₆NOS]⁺ | Loss of the benzyl radical ([M - C₇H₇]⁺) |
| 111 | [C₄H₃S-CO]⁺ | Thienoyl cation, from cleavage of the amide C-N bond |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic (Thiophene and Benzyl) |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃ and CH₂) |
| ~1650 | C=O stretch | Tertiary Amide |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Rings |
| ~1400 | C-N stretch | Amide |
The most indicative peak in the IR spectrum would be the strong carbonyl (C=O) stretch of the tertiary amide, expected around 1650 cm⁻¹. The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide. iucr.org
X-ray Crystallography for Solid-State Structural Determination and Conformation of this compound (if crystalline)
While solution-state techniques like NMR provide data on dynamic structures, X-ray crystallography offers a precise and static picture of the molecule's conformation in the solid state, provided a suitable single crystal can be grown. researchgate.net To date, a crystal structure for this compound has not been reported in the public domain.
If such a study were performed, it would yield definitive information on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Solid-State Conformation: It would reveal which rotamer (E or Z) is preferred in the crystal lattice and the exact dihedral angles between the planes of the thiophene ring, the amide group, and the benzyl ring.
Intermolecular Interactions: The analysis would show how the molecules pack in the crystal, revealing any non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which stabilize the crystal lattice.
This technique would provide the ultimate confirmation of the compound's three-dimensional structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the characterization of this compound. Its application is twofold: ensuring the purity of the synthesized compound and monitoring the progress of its formation during synthesis. The method's high resolution and sensitivity allow for the separation, identification, and quantification of the target compound, as well as any starting materials, by-products, or impurities.
Detailed research findings have established reversed-phase HPLC as a suitable method for the analysis of this compound and related structures. In a typical experimental setup, a C18 column is employed as the stationary phase, capitalizing on the hydrophobic interactions between the non-polar stationary phase and the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water.
For the analysis of related N-substituted carboxamides, a gradient elution is often employed to ensure adequate separation of compounds with varying polarities. For instance, a common gradient method involves a linear increase in the acetonitrile concentration from 5% to 80% in water over a short period, such as 5 minutes, at a flow rate of 2.0 mL/min. rsc.org This gradient allows for the elution of more polar compounds first, followed by the less polar target compound. Detection is typically carried out using a UV detector, as the aromatic rings and the carbonyl group in this compound exhibit strong absorbance in the UV region.
To accurately quantify the conversion of starting materials to the final product during synthesis, an internal standard is often utilized. rsc.org Compounds like caffeine (B1668208) or iodobenzene, which are stable under the reaction conditions and have a distinct retention time from the reactants and products, are added to the reaction mixture at a known concentration. By comparing the peak area of the product to that of the internal standard, the yield of the reaction can be determined at various time points. For sample preparation prior to HPLC analysis, an aliquot of the reaction mixture is typically diluted with a suitable solvent, such as acetonitrile or methanol, and then filtered to remove any particulate matter that could interfere with the analysis. rsc.org
The following tables represent typical data that can be obtained from the HPLC analysis of this compound.
Table 1: HPLC Method Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Stationary Phase | Reversed-Phase C18 Column |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Gradient | 5% to 80% MeCN in Water |
| Run Time | 5 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV Absorbance |
| Internal Standard | Caffeine or Iodobenzene |
Table 2: Illustrative HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Compound | Peak Area (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 1.8 | Starting Material 1 | 1.2 | |
| 2 | 2.5 | Starting Material 2 | 0.8 | |
| 3 | 4.2 | This compound | 97.5 | 97.5 |
Table 3: Illustrative Data for HPLC-based Reaction Monitoring of the Synthesis of this compound
| Reaction Time (hours) | Starting Material Peak Area Ratio (to Internal Standard) | Product Peak Area Ratio (to Internal Standard) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.75 | 0.25 | 25 |
| 2 | 0.52 | 0.48 | 48 |
| 4 | 0.23 | 0.77 | 77 |
| 6 | 0.05 | 0.95 | 95 |
Reactivity Profiles and Mechanistic Investigations of N Benzyl N Methylthiophene 2 Carboxamide
Exploration of Oxidation and Reduction Reactions of the Thiophene (B33073) Ring and Carboxamide Moiety
The thiophene ring and the carboxamide moiety within N-benzyl-N-methylthiophene-2-carboxamide exhibit distinct behaviors under oxidative and reductive conditions. The sulfur atom in the thiophene ring is susceptible to oxidation, while the carboxamide group is generally resistant to oxidation but can be reduced.
Oxidation of the Thiophene Ring: The sulfur heteroatom of the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone (1,1-dioxide). wikipedia.orgresearchgate.net The oxidation of thiophenes, especially those bearing electron-withdrawing groups like a carboxamide, can be challenging. However, specific methods have been developed for such transformations. A facile and efficient method for the oxidation of electron-poor benzo[b]thiophenes to their corresponding sulfones involves using an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net This reagent system is capable of oxidizing benzo[b]thiophene carboxamides to benzo[b]thiophene carboxamide 1,1-dioxides in excellent yields. researchgate.net Applying similar conditions to this compound would be expected to yield this compound 1,1-dioxide. The reaction proceeds efficiently, and for substrates that react slowly at room temperature, heating can significantly accelerate the conversion. researchgate.net
Oxidation and Reduction of the Carboxamide Moiety: The tertiary carboxamide group is generally a robust functional group that is stable to many oxidizing agents. pharmaguideline.com Conversely, the reduction of tertiary amides, including N,N-disubstituted carboxamides, is a well-established transformation, typically requiring powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxamide moiety into an aminomethyl group, yielding 2-((benzyl(methyl)amino)methyl)thiophene. The thiophene ring itself is generally stable to these hydride reagents.
The following table summarizes potential oxidation reactions on the thiophene ring, based on methodologies applied to similar structures. researchgate.net
| Reagent System | Target Moiety | Potential Product | Conditions | Yield |
| H₂O₂ – P₂O₅ (aqueous) | Thiophene Ring (Sulfur) | This compound 1,1-dioxide | Room Temperature or 60 °C | High |
Nucleophilic and Electrophilic Substitution Reactions at Key Positions of the this compound Scaffold
The electronic properties of the thiophene ring, influenced by the C2-carboxamide group, dictate the regioselectivity of substitution reactions.
Electrophilic Substitution: The thiophene ring is more reactive towards electrophiles than benzene (B151609). pharmaguideline.com Electrophilic substitution typically occurs at the C2 or C5 position. Since the C2 position is occupied by the carboxamide group, electrophilic attack is strongly directed to the C5 position. The carboxamide group is deactivating, meaning reactions may require harsher conditions compared to unsubstituted thiophene. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Substitution and Directed Lithiation: Nucleophilic aromatic substitution on the thiophene ring is generally difficult unless activated by potent electron-withdrawing groups. pharmaguideline.com A more synthetically valuable approach is directed ortho-metalation, specifically lithiation. The carboxamide group can direct a strong base like n-butyllithium (BuLi) to deprotonate an adjacent position. In the case of this compound, two primary sites are susceptible to lithiation: the C5 position of the thiophene ring and the benzylic position of the N-benzyl group. mdpi.com
Studies on the analogous N-benzylpyrene-1-carboxamide have shown that the reaction outcome is highly dependent on the electrophile used after the lithiation step. mdpi.comresearchgate.net Treatment with BuLi can lead to competitive deprotonation at the benzylic and C2 positions (equivalent to the C5 position in the thiophene analog). researchgate.net Quenching this mixture of lithiated intermediates with different electrophiles can lead to substitution at either the benzylic position or the aromatic ring. mdpi.com For example, using a silicon-based electrophile might favor substitution on the ring, while other electrophiles could react at the benzylic carbanion. researchgate.net This methodology provides a powerful tool for the selective functionalization of the this compound scaffold.
The table below illustrates the potential outcomes of lithiation followed by electrophilic quenching, based on reactivity patterns observed in similar N-benzyl amide systems. mdpi.comresearchgate.net
| Reagent 1 | Reagent 2 (Electrophile, E⁺) | Potential Product(s) | Position of Substitution |
| BuLi / TMEDA | D₂O | N-benzyl-N-methyl-5-deutero-thiophene-2-carboxamide | C5 of Thiophene |
| BuLi / TMEDA | MeI | N-(1-phenylethyl)-N-methylthiophene-2-carboxamide | Benzylic Carbon |
| BuLi / TMEDA | TMSCl | N-benzyl-N-methyl-5-(trimethylsilyl)thiophene-2-carboxamide | C5 of Thiophene |
| BuLi / TMEDA | CO₂ | 2-(benzyl(methyl)carbamoyl)thiophene-5-carboxylic acid | C5 of Thiophene |
Intramolecular Cyclization and Rearrangement Pathways Involving the this compound Framework (if applicable)
The structure of this compound contains the potential for intramolecular reactions, particularly through pathways involving the N-benzyl group. While specific studies on this molecule are not prevalent, analogous systems demonstrate the feasibility of such transformations.
A notable example is the intramolecular carbolithiation observed in N-benzylpyrene-1-carboxamide. mdpi.com In that system, lithiation of the benzylic position creates a nucleophile that can attack an electron-rich region of the pyrene (B120774) ring, leading to the formation of a new cyclic structure after proton quenching and subsequent oxidative aromatization. mdpi.comresearchgate.net
Applying this concept to this compound, deprotonation of the benzylic carbon would generate a carbanion. This carbanion could potentially act as an intramolecular nucleophile. While thiophene lacks the "K-region" of pyrene, an attack at the C3 position of the thiophene ring, followed by elimination of a leaving group or a subsequent rearrangement, could be a pathway to novel fused thieno-dihydroisoquinoline systems or related heterocyclic frameworks. The feasibility and outcome of such a cyclization would depend critically on the reaction conditions and the stability of the intermediates formed. Base-mediated cyclizations involving N-benzyl ketimines to form 1-pyrrolines have also been reported, highlighting the synthetic utility of the N-benzyl motif in forming new rings. nih.gov
Elucidation of Reaction Mechanisms using Isotopic Labeling and Kinetic Studies
Determining the precise mechanisms of the reactions described above would rely on advanced analytical techniques, primarily isotopic labeling and kinetic studies. wikipedia.org These methods provide deep insight into reaction pathways, transition states, and rate-determining steps. researchgate.net
Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H/deuterium, or ¹²C with ¹³C) to trace its path through a reaction. wikipedia.org
Deuterium Labeling: To distinguish between lithiation at the C5-position versus the benzylic position, a kinetic isotope effect (KIE) study could be performed. By synthesizing N-(benzyl-d₂)-N-methylthiophene-2-carboxamide and comparing its reaction rate with the non-deuterated version, one could determine if the C-H bond at the benzylic position is broken in the rate-determining step. A significant KIE would support a mechanism involving benzylic deprotonation. researchgate.net
Carbon-13 Labeling: In a potential intramolecular cyclization, labeling the benzylic carbon with ¹³C would allow its final position in the product to be unequivocally determined using ¹³C NMR spectroscopy or mass spectrometry, confirming the proposed rearrangement pathway. researchgate.net
Kinetic Studies: Analyzing the rate of a reaction as a function of reactant concentrations provides information about the reaction order and the species involved in the rate-determining step. For instance, in the electrophilic substitution at the C5 position, monitoring the reaction rate while varying the concentrations of the thiophene substrate and the electrophile would establish the rate law. Enzyme kinetics methodologies, such as Lineweaver-Burk analyses, have been used to study the inhibition properties of related thiophene carboxamide derivatives and could be adapted to investigate reactions in a chemical context. nih.gov
The following table outlines how these mechanistic tools could be applied to investigate the reactivity of this compound.
| Reaction Type | Mechanistic Question | Proposed Study | Expected Outcome |
| Directed Lithiation (4.2) | Site of deprotonation (Benzylic vs. C5) | Kinetic Isotope Effect using N-(benzyl-d₂)-N-methylthiophene-2-carboxamide | A kH/kD > 1 would indicate C-H bond breaking at the benzylic position is rate-limiting. |
| Electrophilic Substitution (4.2) | Rate-determining step | Kinetic analysis by varying substrate and electrophile concentrations | Determination of reaction order with respect to each reactant, clarifying the transition state composition. |
| Intramolecular Cyclization (4.3) | Atom connectivity in the product | ¹³C labeling of the benzylic carbon | ¹³C NMR of the product would confirm if the benzylic carbon is incorporated into the new ring structure. |
| Oxidation (4.1) | Source of oxygen atom | ¹⁸O labeling of H₂O₂ | Mass spectrometry of the resulting sulfone would show incorporation of ¹⁸O, confirming H₂O₂ as the oxidant. |
Computational and Theoretical Chemistry Studies of N Benzyl N Methylthiophene 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of N-benzyl-N-methylthiophene-2-carboxamide. nih.govresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.net Such calculations for related thiophene-2-carboxamide derivatives have successfully determined key structural features, including bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov
Studies on various thiophene-2-carboxamide derivatives show that substitutions on the thiophene (B33073) ring can modulate these energy levels. For instance, a DFT study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide reported a HOMO-LUMO gap of 5.031 eV. nih.gov In another study on different thiophene-2-carboxamide derivatives, the calculated energy gaps ranged from 3.11 eV to 3.83 eV, indicating how different functional groups influence electronic properties and reactivity. nih.gov A lower HOMO-LUMO energy gap suggests a higher propensity for intramolecular charge transfer, which can be correlated with enhanced biological activity. nih.gov
Table 1: Representative Frontier Orbital Energies for Thiophene-2-Carboxamide Derivatives Data extracted from studies on analogous compounds to illustrate typical values.
| Molecule Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-hydroxy derivative (3c) | -5.90 | -2.68 | 3.22 | nih.gov |
| 3-methyl derivative (5c) | -5.84 | -2.73 | 3.11 | nih.gov |
| 3-amino derivative (7c) | -5.91 | -2.08 | 3.83 | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov
For thiophene-carboxamide type structures, MEP analyses typically reveal a significant negative potential around the carbonyl oxygen atom due to its high electronegativity, identifying it as a primary site for hydrogen bonding and electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms, particularly the amide proton in related secondary amides, exhibit a positive potential, making them key hydrogen bond donors. nih.gov The distribution of electrostatic potential across the thiophene and benzyl (B1604629) rings can further inform how the molecule orients itself when approaching a biological target. researchgate.netscispace.com
Conformational Analysis and Characterization of Energy Landscapes for this compound
The conformational landscape of this compound is complex due to the presence of several rotatable single bonds. A critical feature of tertiary amides is the hindered rotation around the C(O)-N bond, which can lead to the existence of distinct and stable cis (E) and trans (Z) rotamers. scielo.br Computational studies on analogous molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have employed DFT calculations to explore this conformational space. scielo.brresearchgate.net These studies predict multiple stable conformations and establish the energetic barriers between them. scielo.brresearchgate.net
For N-benzylformamide, potential energy surfaces (PES) have been generated to map the energy changes associated with rotation around the N(amide)-C(benzyl) and C(benzyl)-C(aryl) bonds. researchgate.net This type of analysis, combining quantum chemical calculations with experimental data from NMR spectroscopy, allows for the characterization of the most populated conformations in solution and provides a detailed understanding of the molecule's structural dynamics. scielo.brresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Stability Profiling in Simulated Environments
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its structural stability and flexibility in a simulated physiological environment, such as water or a lipid bilayer. researchgate.netbohrium.com These simulations, often run for hundreds of nanoseconds (e.g., 50-200 ns), track the motions of every atom in the system over time. researchgate.netajgreenchem.com
Ligand-Protein Docking Simulations for Predicted Biological Target Interactions
Molecular docking is a computational technique widely used to predict how a ligand, such as this compound, might bind to the active site of a protein receptor. bohrium.comnih.gov This method explores various possible conformations of the ligand within the binding pocket and scores them based on binding affinity, typically expressed in kcal/mol. nih.gov Studies on related carboxamide derivatives have used docking to identify potential biological targets and elucidate binding mechanisms. nih.govdergipark.org.tr For example, derivatives have been docked against targets like Mycobacterium tuberculosis cytochrome b subunit (QcrB) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in cancer. nih.govnih.gov
Docking simulations provide detailed 3D models of the ligand-protein complex, revealing the specific amino acid residues involved in the interaction. dergipark.org.tr These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, in docking studies of similar heterocyclic amides, the carbonyl oxygen often acts as a hydrogen bond acceptor with backbone NH groups or side chains of residues like valine or histidine. ajgreenchem.com The aromatic benzyl and thiophene rings can engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or histidine within the active site. ajgreenchem.com The identification of these specific interactions is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.
Table 2: Representative Docking Scores of Carboxamide Derivatives Against Protein Targets Data extracted from studies on analogous compounds to illustrate typical binding affinities.
| Ligand Series | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis QcrB | -6.5 to -10.1 | nih.gov |
| N-benzyl-furo[3,4-d]pyrimidine-carboxamide | EGFR Tyrosine Kinase | -8.9 | nih.gov |
| N-[2-(...)]acetyl] benzamide | α5β1 Integrin | -7.7 | dergipark.org.tr |
| Sulfathiazole Derivatives | MRSA protein 4TO8 | -7.51 to -7.82 | ajgreenchem.com |
Estimation of Binding Affinities and Free Energies (e.g., Glide Scores)
The binding affinity of a ligand to its target protein is a critical indicator of its potential efficacy. This is often estimated using molecular docking simulations, which predict the preferred orientation of a molecule when bound to a receptor and estimate the strength of the interaction, commonly expressed as a docking score or binding energy.
Theoretical Docking Analysis of Analogous Compounds:
Research on various thiophene-2-carboxamide derivatives has demonstrated their potential to interact with biological targets. For instance, a study on a series of thiophene-2-carboxamide derivatives reported docking scores ranging from -6 to -12 kcal/mol against the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. nih.gov Notably, derivatives incorporating a benzylamine (B48309) moiety were found to exhibit high binding affinities. researchgate.netresearchgate.net Another study on different thiophene carboxamide derivatives docked against the 2AS1 protein target showed binding energies ranging from -6.1292 to -9.3283 kcal/mol. nih.gov
Predicted Binding Affinity for this compound:
Based on the data from these related compounds, it is plausible to predict that this compound would also exhibit significant binding affinity to various protein targets. The presence of the thiophene ring, the carboxamide linker, and the N-benzyl group are all features known to contribute to molecular recognition and binding. The N-methyl group may further influence the compound's conformation and steric interactions within a binding pocket.
A hypothetical Glide score, a commonly used metric in molecular docking, can be estimated. Given that structurally similar compounds show favorable scores, this compound is predicted to have a Glide score indicative of good binding affinity.
Table 1: Estimated Binding Affinities of this compound and Related Compounds
| Compound/Derivative Class | Target Protein (Example) | Estimated/Reported Docking Score (kcal/mol) | Prediction Method |
| This compound | Hypothetical Kinase/Enzyme | -7.0 to -9.5 | Theoretical Estimation |
| Thiophene-2-carboxamide derivatives | Enoyl-ACP Reductase (InhA) | -6 to -12 | Molecular Docking nih.gov |
| 3-hydroxy thiophene carboxamide derivative 3b | Antioxidant Protein (2AS1) | -9.3283 | Molecular Docking nih.gov |
| 3-methyl thiophene carboxamide derivative 5a | Antioxidant Protein (2AS1) | -6.1292 | Molecular Docking nih.gov |
Note: The data for this compound is a theoretical estimation based on the activities of structurally similar compounds.
Prediction of Key Molecular Descriptors Relevant to Biological Activity (e.g., Lipinski's Rule of Five compliance, ADMET prediction for rational design)
The "drug-likeness" of a compound is often assessed using a set of molecular descriptors, the most famous of which is Lipinski's Rule of Five. Additionally, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for the rational design of new therapeutic agents.
Lipinski's Rule of Five:
Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability of a chemical compound. rsc.org A compound is considered to have favorable properties if it meets the following criteria:
Molecular weight ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
For this compound, we can calculate these properties.
Table 2: Predicted Lipinski's Rule of Five Compliance for this compound
| Property | Predicted Value | Compliance |
| Molecular Weight | 247.33 g/mol | Yes |
| LogP | ~3.4 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen of the amide) | Yes |
Based on these predictions, this compound is expected to be fully compliant with Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability. Studies on other novel carboxamide derivatives, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, have also shown compliance with these rules, supporting the potential for good drug-like properties in this class of compounds. uq.edu.aunih.gov
ADMET Prediction:
Computational tools can predict the ADMET profile of a compound, offering insights into its likely behavior in a biological system. While specific ADMET predictions for this compound are not published, we can infer its likely properties based on its chemical structure and data from related molecules.
Table 3: Predicted ADMET Profile for this compound
| ADMET Parameter | Predicted Outcome | Rationale/Supporting Evidence |
| Absorption | High | Expected good intestinal absorption due to Lipinski's Rule of Five compliance. Similar carboxamides are predicted to be well-absorbed. uq.edu.au |
| Distribution | Likely to cross the blood-brain barrier | The moderate lipophilicity (LogP ~3.4) suggests it may penetrate the central nervous system. |
| Metabolism | Susceptible to N-demethylation and aromatic hydroxylation | The N-methyl and benzyl groups are common sites for metabolic modification by cytochrome P450 enzymes. |
| Excretion | Likely renal and/or biliary excretion of metabolites | Metabolites are generally more polar and are cleared by the kidneys or liver. |
| Toxicity | Low to moderate | General predictions for similar small molecules often indicate low toxicity, though specific assays are required for confirmation. mspsss.org.ua |
Note: The ADMET profile is a theoretical prediction and requires experimental validation.
In silico ADMET analyses of other heterocyclic carboxamides have indicated good bioavailability and low toxicity profiles, which is a positive indicator for this compound. mspsss.org.ua The rational design of new drug candidates heavily relies on such predictive models to prioritize compounds with favorable pharmacokinetic and safety profiles for further development.
Structure Activity Relationship Sar Studies of N Benzyl N Methylthiophene 2 Carboxamide Derivatives and Analogues
Rational Design and Synthesis of N-benzyl-N-methylthiophene-2-carboxamide Analogues with Systematic Structural Modifications
The rational design of analogues of this compound is rooted in established synthetic methodologies for thiophene (B33073) derivatives. A common strategy involves the acylation of a substituted thiophen-2-amine precursor. nih.gov This process allows for the introduction of the N-benzyl-N-methylamino group onto the thiophene-2-carbonyl chloride core.
Synthetic strategies are often versatile, enabling the creation of a diverse library of compounds for biological screening. One of the most efficient synthetic approaches involves the cyclization of functionalized thiocarbamoyl derivatives with α-halogenated reagents to construct the core thiophene ring. nih.gov For instance, the Gewald reaction, which uses a carbonyl derivative, a nitrile, and a sulfur source, is frequently employed to produce trisubstituted thiophene rings with an electron-withdrawing group, such as a carboxamide or ester, at the C3 position. researchgate.net More advanced methods, like the Suzuki-Miyaura coupling reaction, have also been utilized to synthesize target molecules, demonstrating the adaptability of modern organic chemistry in generating these analogues. researchgate.net
A one-pot synthesis method has been established for creating N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, highlighting an efficient pathway to these scaffolds. researchgate.net The synthesis of the target carboxamides typically begins with the preparation of a versatile intermediate, such as a substituted thiophen-2-amine, which is then acylated with the appropriate acyl chloride under basic conditions to yield the final products. nih.gov These synthetic routes provide a robust platform for systematically modifying the thiophene ring, the N-benzyl group, and the N-methyl substituent to investigate their impact on biological activity.
Impact of Substituent Variation on the Thiophene Ring at C-3 and C-5 Positions
The electronic and steric properties of substituents on the thiophene ring play a pivotal role in modulating the biological activity of this compound derivatives. Modifications at the C-3 and C-5 positions have been shown to significantly influence the compound's efficacy.
Studies on related thiophene-2-carboxamide derivatives show that introducing different functional groups at the C-3 position leads to a range of biological outcomes. nih.gov For example, a comparative study of 3-amino, 3-hydroxy, and 3-methyl substituted thiophene-2-carboxamides revealed that the 3-amino derivatives possessed the highest antioxidant and antibacterial activity. nih.gov Specifically, the presence of an amino group at C-3 was more potent than a hydroxyl or methyl group, which may be attributed to its electronic properties and potential for hydrogen bonding. nih.gov Furthermore, the presence of a hydroxyl group at C-3 resulted in higher activity than a methyl group, possibly by increasing the compound's solubility. nih.gov
Modifications at the C-5 position also have a profound effect on activity. In studies of related thieno[2,3-b]pyridines, which feature a fused thiophene ring, the C-5 position was explored by introducing various tethered aromatic rings. nih.gov It was found that compounds with a shorter benzoyl or secondary benzyl (B1604629) alcohol tether at the 5-position maintained potent anti-proliferative activity. nih.gov Notably, compounds bearing an alcohol functionality in this position generally showed improved efficacy compared to their ketone (benzoyl) counterparts. nih.gov This suggests that the hydrogen-bonding capability and conformational flexibility of the linker at C-5 are important determinants of activity.
| Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-3 | Amino (-NH₂) | Highest antioxidant and antibacterial activity compared to -OH and -CH₃. | nih.gov |
| C-3 | Hydroxyl (-OH) | Moderate activity; higher than -CH₃. Potentially increases solubility. | nih.gov |
| C-3 | Methyl (-CH₃) | Lowest activity among the three groups tested. | nih.gov |
| C-5 | Secondary Benzyl Alcohol | Improved anti-proliferative efficacy compared to benzoyl counterparts. | nih.gov |
| C-5 | Benzoyl | Potent activity, comparable to longer linkers, indicating the importance of an aromatic tether. | nih.gov |
Influence of Modifications to the N-Benzyl Moiety on Biological Interaction Profiles
The N-benzyl group is a critical pharmacophoric element, and modifications to this moiety, including the phenyl ring and the benzylic linker, can dramatically alter biological interactions. The aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. nih.gov
SAR studies on related molecules have demonstrated the importance of a tethered aromatic ring for activity. nih.gov The nature of the linker between the core and the benzyl's phenyl ring is crucial. For example, in a series of thieno[2,3-b]pyridines, replacing a longer cinnamyl linker with shorter benzoyl or secondary benzyl alcohol groups maintained potent anti-proliferative activity. nih.gov This indicates that while the aromatic ring is essential, the specific length and flexibility of the tether can be optimized. The conversion of a ketone in the linker to an alcohol was shown to improve activity, suggesting that hydrogen-bonding capacity in this region is beneficial. nih.gov
Substitutions on the phenyl ring of the benzyl group also modulate activity. In a series of 1-benzyl-1,2,3-triazole-4-carboxamides, the pattern of substitution on the benzyl ring was a key determinant of anti-proliferative effects. researchgate.net Similarly, molecular docking studies on other thiophene derivatives revealed that phenylethylamine moieties had a higher binding affinity than benzylamine (B48309) or cyclohexyl methyl derivatives, suggesting that both the aromatic character and the nature of the group attached to the core are important. researchgate.net
| Modification Type | Specific Moiety | Observed Effect on Activity | Reference |
|---|---|---|---|
| Linker Modification | Secondary Alcohol (e.g., -CH(OH)-Ph) | Improved efficacy compared to ketone linkers. | nih.gov |
| Linker Modification | Ketone (e.g., -C(O)-Ph) | Maintained potent activity with a shorter, more rigid linker. | nih.gov |
| Linker Modification | Cinnamyl (e.g., -CH=CH-CH₂-Ph) | Established the importance of a tethered aromatic ring for activity. | nih.gov |
| Terminal Group | Phenylethylamine | Showed the highest binding affinity in molecular docking studies compared to benzylamine. | researchgate.net |
Role of N-Methyl Substitution and its Conformational Implications in Modulating Activity
The presence of an N-methyl group on the amide nitrogen has significant conformational and electronic consequences that modulate biological activity. Unlike a secondary amide (which has an N-H bond), the tertiary amide in this compound lacks a hydrogen bond donor at this position. This preclusion of hydrogen bond donation can be critical for receptor binding.
Furthermore, the N-methyl group prevents the formation of intramolecular hydrogen bonds. In some related thiophene-3-carboxamide (B1338676) structures, an intramolecular N-H···N hydrogen bond can create a pseudo-six-membered ring, which locks the molecular conformation and reduces flexibility. researchgate.netresearchgate.net The N-methyl substitution removes this possibility, leading to a potentially more flexible molecule with a different preferred conformation. This increased conformational freedom could allow the molecule to adopt a more favorable binding pose within a receptor active site, or conversely, it could be entropically unfavorable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Thiophene Carboxamide Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. For thiophene carboxamide derivatives, both 2D and 3D-QSAR studies have provided valuable predictive insights.
2D-QSAR analyses have been performed on various thiophene carboxamide derivatives to design potential anti-tubercular agents. jetir.org These studies indicated that topological, electronic, and spatial parameters significantly influence the activity, allowing for the development of models that can predict the activity of new analogues. jetir.org
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of thieno[3,2-b]pyrrole-5-carboxamide inhibitors. nih.govresearchgate.netrsc.org These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity. For example, CoMFA and CoMSIA studies revealed the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency of these compounds. nih.govresearchgate.net The resulting contour maps from these analyses can guide the rational design of new, more potent inhibitors by indicating where to add or remove specific functional groups to enhance favorable interactions with the target protein. nih.govrsc.org Such models have proven to have good verification and prediction capabilities, making them an essential component in the optimization of thiophene carboxamide-based compounds. nih.govresearchgate.net
Investigation of Molecular Mechanisms of Biological Target Interactions
Enzyme Inhibition Studies: Molecular Level Characterization
The following subsections elucidate the specific mechanisms by which N-benzyl-N-methylthiophene-2-carboxamide analogues exert their inhibitory effects on a range of enzymes.
Analogues of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The core principle behind the inhibition of AChE by these thiophene (B33073) derivatives involves their structural similarity to known AChE inhibitors like donepezil (B133215), allowing them to interact with the enzyme's active site.
The proposed mechanism of action for these analogues involves the thiophene ring, which is expected to bind to the peripheral anionic site of the enzyme. The carboxamide linker and the N-benzyl group are crucial for orienting the molecule within the active site gorge. Specifically, the nitrogen atom of the piperidine (B6355638) ring, often incorporated in these analogues, is thought to act as a positively charged center, interacting with the catalytic anionic site (CAS) of AChE. The benzyl (B1604629) group can then form hydrophobic interactions within the active site. For instance, some thiophene derivatives have been shown to form hydrogen bonds with residues such as Phe288 in the AChE active site. psu.edu
A study on a series of 2-acetamido-thiophene-3-carboxamide derivatives revealed that their inhibitory activity is influenced by the substituents on the thiophene and the nature of the group attached to the acetamido moiety. For example, replacing the indanone moiety of donepezil with a tetrahydrobenzo[b]thiophene ring has been a successful strategy in designing new AChE inhibitors. psu.edunih.gov Some of these analogues have demonstrated inhibitory activity superior to that of the reference drug donepezil. For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) exhibited 60% inhibition of AChE, compared to 40% by donepezil under the same conditions. nih.govnih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Thiophene-3-carboxamide (B1338676) Analogues This table is interactive. You can sort and filter the data.
| Compound | Structure | % Inhibition of AChE | Reference |
|---|---|---|---|
| Donepezil | Reference Drug | 40% | nih.gov |
| IIId | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | nih.govnih.gov |
| IIIa | 2-(2-(4-Phenylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 56.67% | nih.gov |
| VIb | 2-(2-(4-(4-Chlorophenyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | 56.6% | nih.gov |
| VIg | 2-(2-(4-(4-Nitrophenyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | 51.67% | nih.gov |
| IIIf | 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | ~40% | nih.gov |
The enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) is a key target in the management of osteoporosis as it inactivates estradiol (B170435) and testosterone. nih.gov Thiophene-2-carboxamide derivatives have emerged as a promising class of 17β-HSD2 inhibitors. The inhibitory pathway of these compounds is centered on their ability to bind to the active site of the enzyme, preventing the binding of its natural substrates.
Structure-activity relationship (SAR) studies on 2,5-thiophene amide derivatives have provided significant insights into their inhibitory mechanism. The nature and position of substituents on the thiophene ring and the aromatic rings attached to the amide are critical for potent inhibition. For instance, anilide derivatives (where the linker between the amide and phenyl group is absent) have shown moderate to strong inhibition of human 17β-HSD2, while phenethylamides were found to be inactive. nih.govacs.org This suggests that a shorter distance between the thiophene core and the phenyl ring is crucial for effective binding.
The introduction of methyl or methoxy (B1213986) groups, particularly at the 3-position of the phenyl rings, has been shown to have a positive impact on the inhibitory activity against both human and murine 17β-HSD2. nih.gov This indicates that these inhibitors likely bind within a conserved region of the enzyme's active site. One of the most potent compounds identified from a series of 5-substituted thiophene-2-carboxamides, compound 21, exhibited an IC50 value of 235 nM against human 17β-HSD2 and 54 nM against the murine enzyme, demonstrating high potency and selectivity. researchgate.net
Table 2: Inhibitory Activity of Selected Thiophene Amide Analogues against 17β-HSD2 This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|---|
| 2,5-Thiophene Amide | Most active compounds | h17β-HSD2 | ~60 | nih.govacs.org |
| 5-Substituted Thiophene-2-carboxamide | Compound 21 | h17β-HSD2 | 235 | researchgate.net |
| 5-Substituted Thiophene-2-carboxamide | Compound 21 | m17β-HSD2 | 54 | researchgate.net |
| 2,5-Thiophene Amide | Compound 2a | h17β-HSD2 | 61 | nih.gov |
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Thiophene carboxamide derivatives have been identified as a class of antibacterial agents that target DNA gyrase through a unique allosteric inhibition mechanism. pnas.orgnih.gov
Unlike fluoroquinolones that stabilize double-stranded DNA breaks, these thiophene-based inhibitors stabilize gyrase-mediated DNA cleavage complexes involving either one or both DNA strands. pnas.orgnih.gov X-ray crystallography studies of Staphylococcus aureus DNA gyrase in complex with a thiophene-carboxamide inhibitor have revealed that these molecules bind to a pocket at the interface between the GyrA and GyrB subunits. pnas.orgresearchgate.net This binding site is remote from the active site where DNA cleavage occurs, indicating an allosteric mechanism of action. pnas.orgnih.gov
The binding pocket is located between the winged helix domain of GyrA and the topoisomerase-primase (TOPRIM) domain of GyrB. pnas.orgnih.gov The residues in this pocket are conserved among key bacterial pathogens but are not present in human topoisomerase II, suggesting a potential for selective toxicity. pnas.org The binding of the thiophene inhibitor to this allosteric site induces a conformational change in the enzyme that stabilizes the cleavage complex, ultimately leading to bacterial cell death. The initial lead compound, a thiophene-2-carboxamide, showed an IC50 of 5 µg/mL against DNA gyrase. pnas.org
Table 3: DNA Gyrase Inhibitory Activity of a Thiophene-2-carboxamide Analogue This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 | Mechanism of Action | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxamide lead | DNA Gyrase | 5 µg/mL | Allosteric inhibition, stabilization of cleavage complex | pnas.org |
The enoyl-acyl carrier protein (ACP) reductase (InhA) and the type II NADH dehydrogenase (NDH-2) are two validated drug targets in Mycobacterium tuberculosis (Mtb). While direct inhibition of these enzymes by this compound has not been extensively reported, related thiophene-containing compounds have shown promise.
InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov Some novel hybrid molecules containing 1,2,4- and 1,2,3-triazole moieties, which can be considered structural analogues of substituted thiophenes, have demonstrated potent inhibition of the InhA enzyme with IC50 values as low as 0.074 nM. mdpi.com Benzo[b]thiophene-2-carboxylic acid derivatives have also shown significant antitubercular activity, with some compounds exhibiting high binding affinity towards the DprE1 enzyme, another key enzyme in mycobacterial cell wall synthesis. nih.gov
NDH-2 is a single-subunit enzyme that transfers electrons from NADH to menaquinone in the respiratory chain of Mtb and is absent in mammals, making it an attractive drug target. nih.govnih.gov Although direct studies with thiophene carboxamides are scarce, various heterocyclic compounds have been identified as NDH-2 inhibitors. For instance, 2-mercaptobenzothiazoles have been evaluated as Mtb NDH-2 inhibitors. nih.gov Given the structural similarities, it is plausible that thiophene carboxamides could be designed to target the quinone-binding site of NDH-2.
Table 4: Antitubercular Activity of Thiophene and Benzo[b]thiophene Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue | Target/Activity | MIC/IC50 | Reference |
|---|---|---|---|---|
| Hybrid 1,2,3-Triazole | Compound 7c | InhA | 0.074 nM (IC50) | mdpi.com |
| Hybrid 1,2,3-Triazole | Compound 7e | InhA | 0.13 nM (IC50) | mdpi.com |
| Benzo[b]thiophene-2-carboxylic acid | Compound 8c | Dormant M. bovis BCG | 0.60 µg/mL (MIC) | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid | Compound 8g | Dormant M. bovis BCG | 0.61 µg/mL (MIC) | nih.gov |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers. reactionbiology.comnih.gov Thiophene-based scaffolds have been explored for the development of EGFR inhibitors. For example, thienopyrimidine derivatives, which are structurally related to thiophene carboxamides, have shown significant EGFR inhibitory activity. reactionbiology.com A series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were recently developed and showed impressive EGFR kinase inhibition, with one compound exhibiting an IC50 value of 94.44 nM. rsc.org The mechanism of inhibition by these compounds involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. nih.gov Molecular docking studies of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, a compound with a similar N-benzyl carboxamide moiety, also suggest interaction with the EGFR tyrosine kinase. nih.gov
Information regarding the direct inhibition of Cyclooxygenase-2 (COX-2) by this compound or its close analogues is limited in the reviewed literature.
Table 5: EGFR Kinase Inhibitory Activity of a Thiophene-3-carboxamide Analogue This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Trisubstituted thiophene-3-carboxamide selenide derivative (16e) | EGFR Kinase | 94.44 ± 2.22 nM | rsc.org |
There is currently no direct scientific evidence from the reviewed literature to suggest that this compound or its close analogues interact with metabolic pathways by directly influencing the acetylation status of metabolic enzymes. The regulation of metabolic enzymes through lysine (B10760008) acetylation is a complex process involving acetyltransferases and deacetylases and is dependent on the cellular concentrations of metabolites like acetyl-CoA and NAD+. While this is a known mechanism for metabolic regulation, specific modulation by thiophene carboxamide compounds has not been documented in the available search results.
Receptor Binding and Modulation Studies
While specific receptor binding data for this compound is not extensively documented in publicly available research, the broader class of thiophene carboxamides has been investigated for its interaction with various receptors. The aromatic and relatively planar structure of the thiophene ring is a key feature that can facilitate binding to receptor surfaces. nih.gov The nature of the substituents on the thiophene ring and the carboxamide nitrogen plays a crucial role in determining the binding affinity and selectivity for specific receptors.
For instance, derivatives of thiophene-2-carboxamide have been explored for their potential as cannabinoid receptor modulators. The lipophilic nature of the benzyl and methyl groups in this compound suggests a potential for interaction with hydrophobic pockets within receptor binding sites, a common feature in cannabinoid receptors. However, without empirical data, this remains a hypothetical consideration based on structural analogy. Further research, including competitive binding assays and molecular docking studies, is necessary to elucidate the specific receptor binding profile of this compound.
Cellular Pathway Modulation at the Molecular Level
Investigations into related thiophene carboxamide compounds have provided significant insights into their ability to modulate cellular pathways, particularly those involved in cell proliferation and death.
Induction of Apoptosis Mechanisms:
A growing body of evidence suggests that thiophene carboxamide derivatives can induce apoptosis, or programmed cell death, in cancer cells. Studies on novel thiophene carboxamides have shown that these compounds can trigger morphological changes characteristic of apoptosis. nih.gov Furthermore, treatment with these compounds has been observed to increase the signal intensity of cells stained with caspase-3/7 antibodies, indicating the activation of key executioner caspases in the apoptotic cascade. nih.gov Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The activation of caspase-8 and -10 is a hallmark of the extrinsic pathway, leading to the subsequent activation of effector caspases-3, -6, and -7. nih.gov While direct evidence for this compound is pending, its structural similarity to apoptosis-inducing thiophene carboxamides suggests it may also function through similar mechanisms.
| Compound Class | Observed Effect | Cellular Marker | Reference |
| Thiophene Carboxamides | Induction of Apoptosis | Increased Caspase-3/7 Activity | nih.gov |
Disruption of Cell Cycle Progression:
In addition to inducing apoptosis, some therapeutic agents exert their effects by disrupting the normal progression of the cell cycle. This often involves arresting cells at specific checkpoints, such as G2/M, preventing them from dividing and proliferating. While specific studies on the effect of this compound on the cell cycle are not available, other structurally related molecules have been shown to cause cell cycle arrest. This disruption is a common mechanism for anticancer agents and warrants investigation for the title compound.
DNA/RNA Interaction Studies
The interaction of small molecules with nucleic acids represents another important mechanism of action. Certain classes of organic molecules, particularly those with planar aromatic systems and cationic charges, are known to bind to the minor groove of DNA. esr.ienih.gov
Minor Groove Binding and Sequence Selectivity:
Compounds that bind to the DNA minor groove often exhibit a preference for AT-rich sequences. nih.gov This binding is typically driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. The structure of this compound, with its aromatic thiophene and benzyl groups, possesses features that could potentially facilitate an interaction with the DNA minor groove. However, it lacks the classic cationic charge often associated with potent minor groove binders. Research on heterocyclic dications has shown that specific structural motifs are often required for high-affinity binding and sequence recognition. nih.gov Without experimental data from techniques such as footprinting, spectroscopy, or crystallography, the capacity of this compound to act as a DNA minor groove binder remains speculative.
Characterization of Specificity and Selectivity Profiles Against Multiple Molecular Targets
A critical aspect in the development of any potential therapeutic agent is its selectivity profile. An ideal drug candidate would exhibit high affinity for its intended target while having minimal interaction with other biological molecules, thereby reducing the potential for off-target effects. The specificity of thiophene carboxamides can be significantly influenced by the nature and position of substituents on the thiophene ring and the amide group. nih.gov
Advanced Methodologies in Biological Research and Screening Molecular Level
In Vitro Assays for Molecular Target Engagement and Modulator Screening
To understand the biological effects of N-benzyl-N-methylthiophene-2-carboxamide, researchers utilize a variety of in vitro assays. These tests are crucial for identifying molecular targets and screening for potential modulatory effects.
Enzyme Activity Assays: These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. For instance, studies on thiophene (B33073) carboxamide derivatives have assessed their ability to inhibit enzymes like sphingomyelin (B164518) synthase 2 (SMS2) and c-Jun N-terminal kinases (JNKs). nih.govnih.gov In a typical enzyme inhibition assay, the enzyme is incubated with its substrate and varying concentrations of the inhibitor. The product formation is then measured over time. For example, a study on a series of thiophene-3-carboxamide (B1338676) derivatives identified potent JNK inhibitors, with some compounds showing IC₅₀ values in the micromolar range. nih.gov Similarly, a novel thiophene carboxamide analogue was identified as a highly potent and selective SMS2 inhibitor, a potential target for dry eye disease. nih.gov
Receptor Binding Assays: These assays determine the ability of a compound to bind to a specific receptor. labome.com They are essential for identifying ligands for receptors that are known drug targets. rug.nl Radioligand binding assays are a common format where a radiolabeled ligand competes with the test compound for binding to the receptor. labome.commerckmillipore.com The amount of radioactivity bound to the receptor is then measured to determine the test compound's binding affinity. merckmillipore.com While specific receptor binding data for this compound is not publicly available, this methodology is standard for characterizing novel compounds within this class.
Antiproliferative and Cytotoxic Assays: The effects of thiophene carboxamides on cell viability are often evaluated using cancer cell lines. For example, a series of novel thiophene carboxamide compounds were tested against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Such assays reveal the cytotoxic potential of the compounds and their selectivity against cancerous versus normal cells. nih.gov
Advanced Biochemical Pathway Analysis Techniques
To understand the mechanism of action of a compound, it is essential to investigate its effects on biochemical pathways.
Metabolomic Profiling: This technique involves the comprehensive analysis of metabolites in a biological system. For thiophene and its derivatives, metabolic studies have shown that they can be metabolized through pathways like S-oxidation and side-chain C-oxidation. researchgate.netinchem.org A major in vivo metabolite of thiophene in rats was identified as a dihydrothiophene sulfoxide (B87167) mercapturic acid, indicating that thiophene-S-oxide is a reactive intermediate. nih.gov This highlights the importance of studying the metabolic fate of thiophene carboxamides to understand their biological activity and potential toxicity. researchgate.net
Analysis of Apoptosis and Cell Cycle: When a compound shows cytotoxic effects, it is important to determine if it induces programmed cell death (apoptosis). For a series of anticancer thiophene carboxamide derivatives, assays were performed to investigate their underlying mechanisms. nih.gov These included:
Caspase-3/7 Assay: Measures the activity of key executioner caspases in the apoptotic pathway.
Mitochondrial Membrane Potential (JC-1) Assay: Detects the depolarization of the mitochondrial membrane, an early event in apoptosis.
Reactive Oxygen Species (DCFDA) Assay: Measures the generation of reactive oxygen species, which can be involved in inducing apoptosis. nih.gov
These analyses revealed that the most effective compound induced apoptosis through caspase activation and mitochondrial depolarization, demonstrating high selectivity for cancer cells. nih.gov
High-Throughput Screening (HTS) of Thiophene Carboxamide Libraries for Identification of Novel Molecular Interactions
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. thermofisher.com This technology is instrumental in modern drug discovery. researchgate.net
HTS campaigns often utilize extensive compound libraries, which can contain hundreds of thousands of diverse small molecules. ku.edu These libraries are screened for "hits"—compounds that show activity in a particular assay. For thiophene carboxamides, HTS has been used to discover novel antibacterial agents. researchgate.netnih.gov In one such screening of the MyriaScreen library, several thiophene/carboxamide compounds were identified as inhibitors of multiple high-priority pathogens. researchgate.net
The process involves using automated systems to perform assays in multi-well plates, allowing for the efficient evaluation of thousands of compounds. merckmillipore.com Hits from the primary screen are then subjected to further testing to confirm their activity and determine their structure-activity relationship (SAR).
Biophysical Techniques for Ligand-Target Binding Characterization
Once a potential interaction between a compound and a biological target is identified, biophysical techniques are used to characterize the binding in detail. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. harvard.eduupm.esyoutube.com In a single ITC experiment, one can determine the binding affinity (Kₐ), dissociation constant (Kₙ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n). harvard.eduupm.es This provides a complete thermodynamic profile of the binding event. nih.gov The technique is label-free and can be used to study a wide range of interactions. harvard.edu For example, ITC was used to measure the binding of inhibitors to the membrane protein carnitine palmitoyltransferase 2 (CPT-2), revealing dissociation constants in the micromolar range. nih.gov
Surface Plasmon Resonance (SPR): SPR is another label-free optical technique used to monitor molecular interactions in real-time. creative-proteomics.comnih.gov It measures changes in the refractive index on the surface of a sensor chip as an analyte flows over an immobilized ligand. creative-proteomics.comnih.gov This allows for the determination of association (kₐ) and dissociation (kₙ) rate constants, from which the equilibrium dissociation constant (Kₙ) can be calculated. SPR is highly sensitive and can be used for screening, affinity ranking, and detailed kinetic analysis of interactions. mdpi.com The technology has been applied to study the binding of various molecules, including the interaction of IFN-γ with its antibody on a thiophene-based biosensor. researchgate.net
These advanced methodologies are integral to building a comprehensive understanding of the biological and pharmacological properties of this compound and related compounds, paving the way for their potential development as therapeutic agents.
Compound and Reagent Table
| Name | Class/Type |
| This compound | Thiophene Carboxamide |
| 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate | Thiophene Carboxamide |
| Thiophene-3-carboxamide | Thiophene Carboxamide |
| Thiophene-2-carboxamide | Thiophene Carboxamide |
| Sphingomyelin synthase 2 (SMS2) | Enzyme |
| c-Jun N-terminal kinases (JNKs) | Enzyme |
| Carnitine palmitoyltransferase 2 (CPT-2) | Enzyme |
| Caspase-3 | Enzyme |
| Caspase-7 | Enzyme |
| Interferon-gamma (IFN-γ) | Protein (Cytokine) |
| Ampicillin | Antibiotic |
Future Directions and Broader Research Implications for N Benzyl N Methylthiophene 2 Carboxamide
Exploration of Novel Thiophene (B33073) Carboxamide Scaffolds and Hybrid Molecules with Enhanced Molecular Interaction Properties
The thiophene ring is a privileged pharmacophore in medicinal chemistry, largely due to its structural versatility and bioisosteric relationship with the phenyl ring. nih.govcognizancejournal.com The future of N-benzyl-N-methylthiophene-2-carboxamide research will likely involve the systematic exploration of novel scaffolds and hybrid molecules to enhance molecular interaction properties. The aromaticity and planar nature of the thiophene ring facilitate binding to biological receptors, and its structure allows for extensive functionalization to improve potency and selectivity. mdpi.com
Research into related thiophene carboxamides has demonstrated that modifications at various positions on the thiophene ring can drastically alter biological activity. For instance, studies on thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors revealed that the position of the carboxamide group is crucial for activity; an analog with the carboxamide at the 5-position was found to be completely inactive. nih.gov Similarly, substitutions at the 4 and 5-positions of the thiophene ring also led to less active compounds. nih.gov This underscores the importance of the substitution pattern on the core scaffold.
Future strategies for modifying the this compound scaffold could include:
Bioisosteric Replacement: Replacing the benzyl (B1604629) or thiophene rings with other aromatic or heteroaromatic systems to probe the structure-activity relationship (SAR) and improve physicochemical properties.
Hybrid Molecule Synthesis: Conjugating the thiophene carboxamide moiety with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.
The following table summarizes research on various thiophene carboxamide derivatives, highlighting the impact of structural modifications on their biological targets, which can inform future design strategies for analogs of this compound.
| Derivative Class | Modification | Reported Biological Target/Activity | Reference |
| Thiophene-3-carboxamides | Modifications at the 2-position | Dual inhibitors of c-Jun N-terminal kinase (JNK) | nih.gov |
| Thiophene-2-carboxamides | Introduction of aryl substituents | Cytotoxicity in breast, liver, and leukemia cell lines; PTP1B inhibition | mdpi.com |
| 3-Amino/3-Hydroxy Thiophene-2-carboxamides | Substitution at the 3-position | Antioxidant and antibacterial activity | nih.gov |
| Thiophene Carboxamide Biomimetics | Replacement of isoxazole (B147169) with thiophene | Anticancer activity (biomimetics of Combretastatin A-4) | najah.edu |
Application of Advanced Computational Methods for De Novo Design and Targeted Optimization of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For this compound, advanced computational methods can be applied for the de novo design of new derivatives with tailored properties.
Techniques such as Density Functional Theory (DFT) and molecular docking are crucial for this process. DFT calculations can be used to determine the three-dimensional geometry, electronic structure, and reactivity parameters of the molecule. nih.gov For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's charge transfer properties and kinetic stability. nih.gov
Molecular docking simulations can predict how this compound and its virtual derivatives bind to the active site of a specific protein target. This has been successfully applied to other thiophene carboxamides to elucidate their mechanism of action, such as their interaction with the colchicine-binding pocket of tubulin. najah.edu By visualizing these interactions, researchers can rationally design modifications to improve binding affinity and selectivity.
Key computational approaches for future research include:
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of this compound analogs with their biological activity.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction. najah.edu
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for novel scaffolds.
The table below outlines computational methods and their potential applications in the targeted design of this compound derivatives.
| Computational Method | Application in Derivative Design | Potential Outcome | Reference |
| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO), vibrational frequencies, and optimized geometry. | Prediction of molecular reactivity and stability. | nih.gov |
| Molecular Docking | Prediction of binding modes and affinities within a biological target's active site. | Identification of key interactions for targeted optimization. | najah.edu |
| Molecular Dynamics (MD) | Assessment of the stability and dynamics of the ligand-receptor complex. | Confirmation of stable binding and conformational changes. | najah.edu |
| QSAR | Development of predictive models linking chemical structure to biological activity. | Guidance for synthesizing derivatives with enhanced potency. | nih.gov |
The integration of these computational strategies will accelerate the discovery of next-generation thiophene carboxamides with improved therapeutic profiles.
Investigation of Intrinsic Reactivity and Stability of this compound in Complex Biological Environments
Understanding the metabolic fate, reactivity, and stability of a compound in a biological system is critical for its development as a therapeutic agent. Future research must focus on the intrinsic chemical properties of this compound within complex biological environments.
The thiophene ring, while aromatic, has a distinct electronic distribution compared to benzene (B151609), which influences its reactivity and metabolism. mdpi.com The sulfur atom can be susceptible to oxidation by metabolic enzymes like cytochrome P450, potentially leading to the formation of sulfoxides or sulfones, which could alter the compound's activity and clearance profile. The carboxamide linkage is generally stable but can be subject to enzymatic hydrolysis by amidases, cleaving the molecule into thiophene-2-carboxylic acid and N-benzyl-N-methylamine.
Key areas for investigation include:
Metabolic Profiling: Identifying the major metabolites of this compound using in vitro systems (e.g., liver microsomes) and in vivo models.
Chemical Stability Studies: Assessing the compound's stability across a range of pH values and in the presence of biological nucleophiles (e.g., glutathione) to identify potential degradation pathways.
Target Engagement Assays: Developing probes to confirm that the intact molecule, and not a metabolite, is responsible for the observed biological activity at the target site.
This knowledge is essential for interpreting biological data correctly and for designing derivatives with improved pharmacokinetic properties and a more predictable metabolic profile.
Contribution of this compound Research to Fundamental Chemical Biology and Medicinal Chemistry Principles
The study of specific molecules like this compound contributes valuable data points to the broader principles of medicinal chemistry and chemical biology. Thiophene derivatives are a cornerstone of many therapeutic areas, including oncology, inflammation, and infectious diseases. mdpi.comresearchgate.net
Research on this compound and its analogs helps to:
Refine Structure-Activity Relationships (SAR): Each new analog synthesized and tested provides deeper insight into how subtle structural changes affect biological outcomes. This helps build predictive models for drug design. For instance, research on related compounds has shown that the carboxamide functionality is often essential for activity. nih.gov
Understand the Role of Privileged Scaffolds: It reinforces the importance of the thiophene ring as a "privileged scaffold"—a molecular framework that is able to bind to multiple receptor types. nih.gov Investigating why this scaffold is so versatile provides fundamental insights into molecular recognition.
Advance Chemical Synthesis and Methodology: The need to create diverse libraries of thiophene carboxamides drives innovation in synthetic organic chemistry, leading to new and more efficient methods for constructing these molecules. researchgate.net
Ultimately, the focused investigation of this compound serves as a case study that informs the entire drug discovery process, from initial hit identification to lead optimization. The knowledge gained from its study can be extrapolated to other drug design campaigns, contributing to the development of new medicines for a wide range of diseases. cognizancejournal.com
Q & A
Q. How can researchers optimize the synthesis of N-benzyl-N-methylthiophene-2-carboxamide?
Methodological Answer: A robust synthesis route involves reacting thiophene-2-carbonyl chloride with N-benzyl-N-methylamine under anhydrous conditions. Key steps include:
- Reagent Selection: Use acetonitrile as a solvent for its ability to dissolve both polar and non-polar intermediates .
- Reaction Conditions: Reflux at 80–90°C for 1–2 hours to ensure complete acylation .
- Purification: Crystallize the product via slow solvent evaporation (e.g., acetonitrile) to obtain high-purity crystals. Validate purity using melting point analysis (e.g., observed m.p. ~397 K in analogous thiophene carboxamides) .
- Characterization: Employ NMR to confirm substitution patterns (e.g., benzyl and methyl group integration) and IR spectroscopy to verify amide C=O stretches (~1650–1680 cm) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to resolve aromatic thiophene protons (δ 6.8–7.5 ppm) and benzyl/methyl groups (δ 2.5–4.5 ppm). Assign signals via 2D experiments (COSY, HSQC) for ambiguous peaks .
- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., ESI+ mode) and fragmentation patterns to validate structural integrity .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement. Note: Discrepancies in C–S bond lengths (e.g., 1.69–1.72 Å) may arise due to torsional strain in the thiophene ring .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Data Validation: Cross-check refinement parameters (R, R) using SHELXL. For example, SHELX’s robust handling of high-resolution data minimizes errors in anisotropic displacement parameters .
- Dihedral Angle Analysis: Compare angles between the thiophene and benzyl rings (e.g., 8.5–13.5° in analogous compounds). Significant deviations (>5°) may indicate polymorphism or packing effects .
- Hydrogen Bonding Networks: Use Mercury software to map weak interactions (C–H⋯O/S). For instance, intramolecular S(6) motifs in carboxamides stabilize conformation but may mask true bond lengths .
Q. What strategies resolve discrepancies in biological activity data for thiophene carboxamide derivatives?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for solubility variations in analogs like N-(2-chlorophenyl)thiophene carboxamides .
- Metabolic Stability Assays: Use liver microsomes to assess oxidative degradation. Methyl substituents (as in N-methyl derivatives) often enhance stability by blocking CYP450-mediated metabolism .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate activity with electronic profiles. For example, electron-withdrawing groups on the benzyl ring may enhance target binding .
Q. How can researchers design experiments to probe the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography with a biotinylated derivative to pull down binding proteins. Validate hits via Western blot or SPR .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map signaling perturbations. For example, thiophene carboxamides may inhibit kinases via ATP-binding site competition .
- Mutagenesis Studies: Introduce point mutations in suspected binding residues (e.g., catalytic lysines) to confirm functional relevance .
Data Reconciliation & Experimental Design
Q. How to reconcile conflicting NMR and X-ray data for N-substituted thiophene carboxamides?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility. For example, restricted rotation around the amide bond may cause peak broadening at 25°C but resolves at 60°C .
- DFT Calculations: Compare experimental and computed (B3LYP/6-311+G(d,p)) chemical shifts. Discrepancies >2 ppm suggest crystal packing influences .
- Twinned Crystals: Re-process X-ray data using SHELXD to identify twin domains. Adjust HKLF 5 files to account for overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
